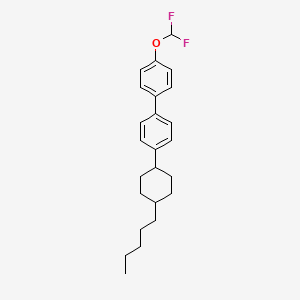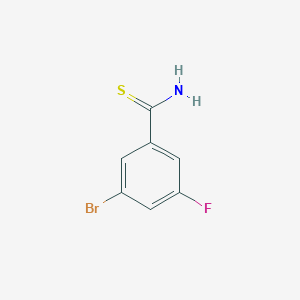![molecular formula C13H17F2N B12449913 [1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)
[1-(3,5-Difluorophenyl)cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,5-Difluorophenyl)cyclohexyl]methanamine: is a chemical compound characterized by the presence of a cyclohexyl ring substituted with a methanamine group and a 3,5-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,5-Difluorophenyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 3,5-difluorobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(3,5-Difluorophenyl)cyclohexyl]methanamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(3,5-Difluorophenyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound’s unique structural features may contribute to the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of [1-(3,5-Difluorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
- [1-(3,4-Difluorophenyl)cyclohexyl]methanamine
- [1-(3,5-Dichlorophenyl)cyclohexyl]methanamine
- [1-(3,5-Dimethylphenyl)cyclohexyl]methanamine
Comparison: Compared to similar compounds, [1-(3,5-Difluorophenyl)cyclohexyl]methanamine is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C13H17F2N |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
[1-(3,5-difluorophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H17F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5,9,16H2 |
Clave InChI |
XYNGEKFYDZAJPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)


![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)


![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)


![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)

![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)

